

# 16-Keto Aspergillimide: A Technical Guide to its Anthelmintic Properties

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## Compound of Interest

Compound Name: 16-Keto Aspergillimide

Cat. No.: B15562955

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## Introduction

**16-Keto Aspergillimide** is a novel indole alkaloid metabolite isolated from the fungus *Aspergillus* strain IMI 337664.[1] It belongs to the aspergillimide class of compounds, which are structurally related to the paraherquamides, a known class of anthelmintic agents. This technical guide provides a comprehensive overview of the anthelmintic properties of **16-Keto Aspergillimide**, including its efficacy, proposed mechanism of action, and the experimental protocols used in its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new anthelmintic drugs.

## Quantitative Data on Anthelmintic Activity

The anthelmintic activity of **16-Keto Aspergillimide** has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

### Table 1: In Vitro Activity against *Haemonchus contortus*

Compound	Concentration (µg/mL)	% Motility Inhibition
16-Keto Aspergillimide	10	100
3.3	100	
1.1	95	
0.37	70	
0.12	20	
Aspergillimide	10	100
3.3	100	
1.1	100	
0.37	80	
0.12	30	

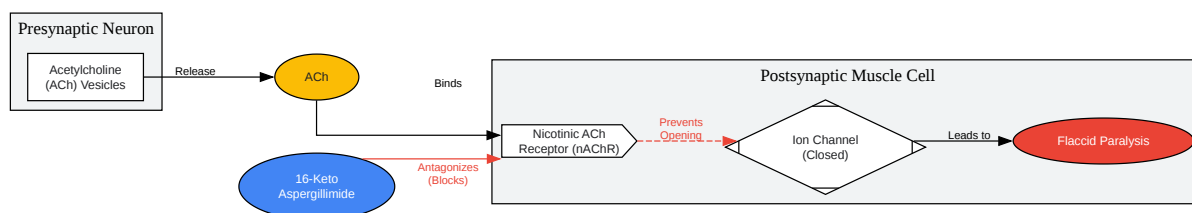
**Table 2: In Vivo Efficacy against *Trichostrongylus colubriformis* in Gerbils**

Compound	Dose (mg/kg, s.c.)	Mean Worm Burden	% Reduction
Control (vehicle)	-	254	-
16-Keto Aspergillimide	10	0	100
3.3	1	99.6	
1.1	10	96.1	
0.37	102	59.8	
Aspergillimide	10	0	
3.3	0	100	100
1.1	1	99.6	
0.37	12	95.3	

## Proposed Mechanism of Action

While the precise mechanism of action for **16-Keto Aspergillimide** has not been definitively elucidated, its structural similarity to the paraherquamides strongly suggests a similar mode of action. Paraherquamides are known to be antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes.[2] These receptors are ligand-gated ion channels that are crucial for neurotransmission at the neuromuscular junction in worms.

By blocking nAChRs, paraherquamides inhibit the excitatory effects of the neurotransmitter acetylcholine, leading to a flaccid paralysis of the parasite. This paralysis prevents the worm from maintaining its position in the host's gastrointestinal tract, leading to its expulsion. It is therefore highly probable that **16-Keto Aspergillimide** also acts as a nicotinic acetylcholine receptor antagonist, inducing paralysis in susceptible nematodes.



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Proposed antagonistic action of **16-Keto Aspergillimide** at the nematode nAChR.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **16-Keto Aspergillimide**'s anthelmintic properties.

### In Vitro Motility Assay against *Haemonchus contortus*

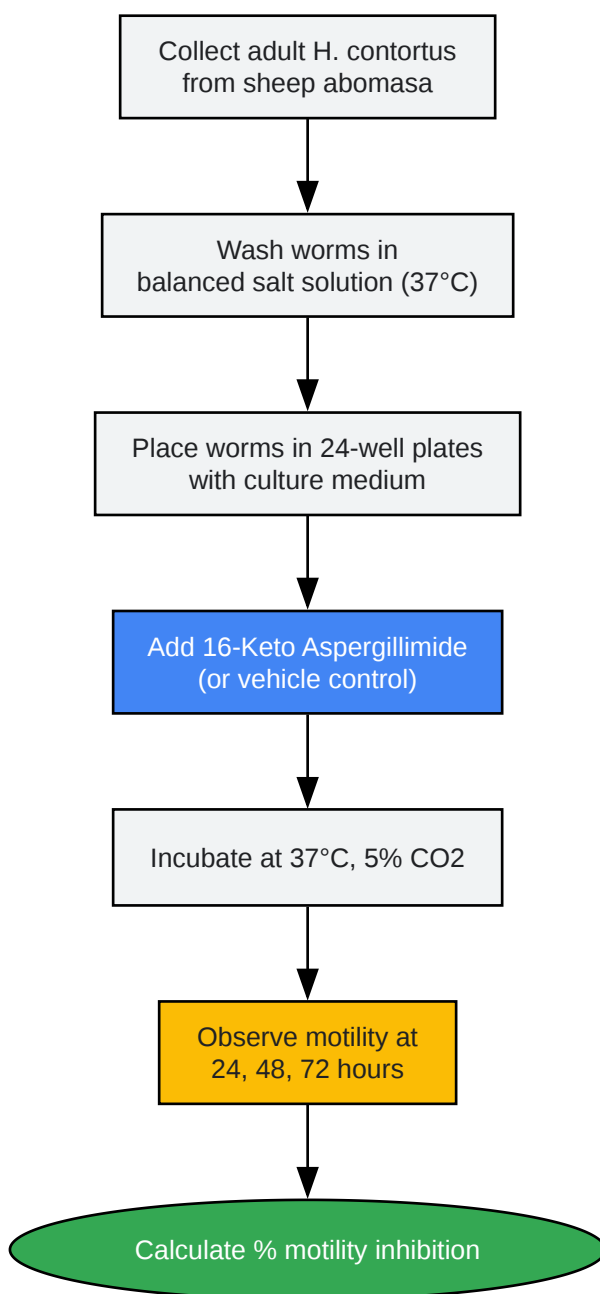
This assay assesses the direct effect of the compound on the viability of adult worms.

## a) Parasite Collection:

- Adult *Haemonchus contortus* are collected from the abomasa of sheep at necropsy.
- Worms are washed in a balanced salt solution (e.g., Earle's) pre-warmed to 37°C.

## b) Assay Procedure:

- Individual or small groups of worms are placed in wells of a 24-well plate containing a suitable culture medium (e.g., RPMI-1640) supplemented with antibiotics.
- **16-Keto Aspergillimide** is dissolved in a suitable solvent (e.g., DMSO) and added to the wells to achieve the final desired concentrations. A solvent control is run in parallel.
- Plates are incubated at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Worm motility is observed at regular intervals (e.g., 24, 48, and 72 hours) under a dissecting microscope.
- Motility is scored on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).
- The percentage of motility inhibition is calculated relative to the solvent control.



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Workflow for the in vitro motility assay of **16-Keto Aspergillimide**.

## In Vivo Efficacy Assay in Gerbils against *Trichostrongylus colubriformis*

This assay determines the compound's effectiveness in a living host.

## a) Animal Model and Infection:

- Male Mongolian gerbils (*Meriones unguiculatus*) are used as the host model.
- Gerbils are orally inoculated with a known number of infective third-stage larvae (L3) of *Trichostrongylus colubriformis*.

## b) Compound Administration:

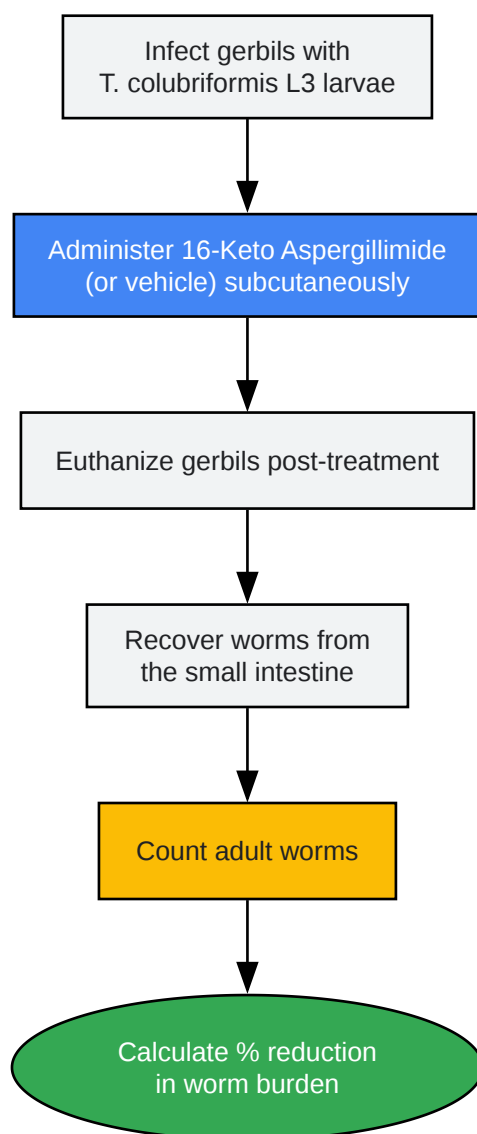
- At a specified time post-infection (e.g., day 7), a single dose of **16-Keto Aspergillimide**, formulated in a suitable vehicle (e.g., sesame oil), is administered subcutaneously.
- A control group receives the vehicle only.

## c) Worm Burden Determination:

- Several days after treatment (e.g., day 10 post-infection), the gerbils are euthanized.
- The small intestine is removed, opened longitudinally, and the contents are washed into a collection vessel.
- The intestinal mucosa is also scraped to recover any remaining worms.
- The number of adult worms in the collected washings is counted under a dissecting microscope.

## d) Efficacy Calculation:

- The mean worm burden of the treated group is compared to that of the control group.
- The percentage reduction in worm burden is calculated as:  $[(\text{Mean Control Count} - \text{Mean Treated Count}) / \text{Mean Control Count}] * 100$ .



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Workflow for the in vivo efficacy assay of **16-Keto Aspergillimide**.

## Conclusion

**16-Keto Aspergillimide** demonstrates significant anthelmintic potential, with potent activity against parasitic nematodes in both in vitro and in vivo models. Its likely mechanism of action as a nicotinic acetylcholine receptor antagonist positions it as a promising candidate for further investigation and development. The detailed experimental protocols provided in this guide offer a foundation for future research into this and related compounds. Further studies are warranted to explore its broader spectrum of activity, pharmacokinetic properties, and safety profile.

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## References

- 1. Novel anthelmintic metabolites from an Aspergillus species; the aspergillimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptomic Evaluation of the Nicotinic Acetylcholine Receptor Pathway in Levamisole-resistant and -sensitive Oesophagostomum dentatum - PMC [pmc.ncbi.nlm.nih.gov]
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